molecular formula C9HF13N2O B3041163 1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole CAS No. 261778-39-6

1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole

Cat. No. B3041163
CAS RN: 261778-39-6
M. Wt: 400.1 g/mol
InChI Key: RMTSDGXFBFZJGY-UHFFFAOYSA-N
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Description

1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole (TFAP) is a fluorinated pyrazole compound that has been studied for its potential applications in various scientific research areas. It is a small molecule that is composed of a five-membered ring with a trifluoromethyl group attached to the nitrogen atom, and two trifluoroacetyl groups and one heptafluoropropyl group attached to the carbon atoms. TFAP is a versatile compound that has been studied for its potential applications in drug discovery, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Trifluoromethyl substituted pyrazoles, including compounds similar to 1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole, have been synthesized using improved and more efficient procedures. These compounds were characterized using multinuclear NMR spectroscopy and differential scanning calorimetry (Grünebaum et al., 2016).

Applications in pH Measurement

  • A study on a series of trifluoromethylazoles, which includes similar structures to the chemical , identified their potential use in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).

Chemical Transformations and Properties

  • Research has demonstrated the solvent-switchable synthesis of 3- or 5-trifluoromethylated pyrazoles, offering insights into the chemical behavior and potential applications of such compounds (Muzalevskiy et al., 2017).
  • Another study focused on the facile synthesis of 3- and 5-trifluoromethyl-4-trifluoroacetyl-pyrazoles and their conversion into pyrazole-4-carboxylic acids, highlighting the versatile chemical transformations these compounds can undergo (Okada et al., 1992).

properties

IUPAC Name

2,2,2-trifluoro-1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF13N2O/c10-5(11,8(18,19)9(20,21)22)2-1-3(6(12,13)14)24(23-2)4(25)7(15,16)17/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTSDGXFBFZJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF13N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trifluoroacetyl-3-heptafluoropropyl-5-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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